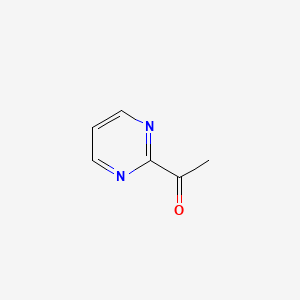

2-Acetylpyrimidine

Description

Significance of Pyrimidine (B1678525) Core Structures in Heterocyclic Chemistry

The pyrimidine core is a foundational motif in the field of heterocyclic chemistry, representing a class of organic compounds with a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. The significance of this scaffold is deeply rooted in its prevalence in biological systems and its remarkable versatility in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids, with uracil, thymine, and cytosine being key pyrimidine bases that form the building blocks of RNA and DNA. This inherent biological role means that pyrimidine derivatives can readily interact with various enzymes and cellular components, making them a prime target for drug design and discovery.

The structural versatility of the pyrimidine ring allows for extensive functionalization, which has led to the development of a vast number of synthetic derivatives with a broad spectrum of pharmacological activities. researchgate.net Compounds incorporating the pyrimidine scaffold have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. researchgate.net The continuous evolution of FDA-approved drugs containing the pyrimidine motif underscores its importance in modern therapeutics. researchgate.net Researchers are continually exploring the chemical space of pyrimidine scaffolds to develop novel drugs, particularly in response to growing antimicrobial resistance. researchgate.net The wide-ranging applications of pyrimidine derivatives in medicinal and agricultural chemistry highlight the enduring importance of this heterocyclic system.

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Used in chemotherapy to inhibit the growth of cancer cells. |

| Antiviral | Effective against various viral infections. |

| Antibacterial | Used to treat bacterial infections. |

| Anti-inflammatory | Helps in reducing inflammation. |

| Antihypertensive | Used in the management of high blood pressure. |

Overview of 2-Acetylpyrimidine (B1279551) as a Pivotal Building Block and Research Subject

This compound is a chemical compound featuring a pyrimidine ring substituted with an acetyl group at the second position. While the pyrimidine core itself is of immense significance, the specific compound this compound is a more specialized subject of research. Its structural analogue, 2-acetylpyridine (B122185), has been extensively studied and is widely utilized as a versatile building block in the synthesis of pharmaceuticals, coordination complexes, and flavoring agents. chemicalbull.comguidechem.com

In contrast, the role of this compound as a pivotal building block is less extensively documented in publicly available scientific literature. As a functionalized pyrimidine, it possesses reactive sites—the acetyl group and the nitrogen atoms in the pyrimidine ring—that make it a potentially valuable synthon, or synthetic building block, for the construction of more complex heterocyclic systems. The acetyl group's ketone functionality and adjacent methyl group can participate in a variety of organic reactions, such as condensations and substitutions, to form larger, more elaborate molecules.

While detailed research findings on its specific applications are not as widespread as for its pyridine (B92270) counterpart, this compound holds potential for the development of novel derivatives. Research into analogous compounds suggests that derivatives of this compound could be investigated for various biological activities, given the known pharmacological importance of the pyrimidine scaffold. Its structure allows for the synthesis of Schiff bases, chalcones, and other derivatives that could be explored for medicinal applications. However, a comprehensive body of research detailing its extensive use as a foundational precursor in large-scale chemical synthesis is not as readily available.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O |

| IUPAC Name | 1-(Pyrimidin-2-yl)ethan-1-one |

| Molar Mass | 122.13 g/mol |

| Structure | A pyrimidine ring with an acetyl group at the C2 position. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZUXKZZYDALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967970 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-27-1 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetylpyrimidine

Direct Synthesis Approaches to 2-Acetylpyrimidine (B1279551)

Direct approaches focus on introducing the acetyl group at the 2-position of the pyrimidine (B1678525) ring or constructing the ring with the acetyl substituent already in place.

Direct Friedel-Crafts acylation on the parent pyrimidine ring is generally not feasible due to the electron-deficient nature of the diazine system, which deactivates the ring towards electrophilic substitution. However, the acetyl group can be introduced through alternative methods, such as the oxidation of a precursor alkyl group. One established route for the analogous 2-acetylpyridine (B122185) involves the catalytic air oxidation of 2-ethylpyridine. nih.gov This strategy can be adapted for pyrimidine, where 2-ethylpyrimidine (B2674074) serves as the precursor. The oxidation of the ethyl group's benzylic-like position provides the corresponding ketone, this compound.

The construction of the pyrimidine ring through condensation reactions is a fundamental and versatile strategy in heterocyclic chemistry. organic-chemistry.orgmdpi.com The classical Pinner synthesis, for instance, involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com To generate this compound, a suitably chosen three-carbon component bearing an acetyl group is required.

A plausible pathway involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or its equivalent where one carbonyl is masked, with a source of the N-C-N fragment like formamidine. The reaction proceeds by forming a six-membered ring through sequential condensation and dehydration steps, ultimately yielding the aromatic pyrimidine core with the desired acetyl substituent at the 2-position. mdpi.com The general principle of this [3+3] cycloaddition is a cornerstone for building a wide array of substituted pyrimidines. mdpi.com

| Precursor 1 (C-C-C fragment) | Precursor 2 (N-C-N fragment) | Key Reaction Type | Product |

| Acetyl-substituted 1,3-dicarbonyl | Formamidine | Cyclocondensation | This compound |

Organometallic reagents, particularly Grignard reagents, provide a powerful and widely used method for forming carbon-carbon bonds, enabling the synthesis of this compound from appropriately functionalized pyrimidine precursors. nih.govresearchgate.net

Two primary precursors are utilized in this approach:

2-Cyanopyrimidine (B83486) : The reaction of 2-cyanopyrimidine with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is a direct route to this compound. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine-magnesium salt intermediate is then hydrolyzed with aqueous acid to yield the final ketone product. nih.govquora.com

2-Halopyrimidines : Alternatively, 2-halopyrimidines (e.g., 2-bromopyrimidine (B22483) or 2-chloropyrimidine) can be used. researchgate.net In this pathway, the Grignard reagent can be formed from the 2-halopyrimidine itself via a halogen-magnesium exchange, followed by reaction with an acetylating agent like acetyl chloride. More commonly, a cross-coupling reaction is employed where the 2-halopyrimidine is reacted with an acetyl-containing organometallic reagent, often in the presence of a transition metal catalyst. researchgate.net A direct acylation of 2-pyridylmagnesium bromide (an analogue) has also been demonstrated, showcasing the viability of this synthetic route. wikipedia.orgresearchgate.net

| Pyrimidine Precursor | Grignard Reagent / Acetylating Agent | Reaction Type | Intermediate |

| 2-Cyanopyrimidine | Methylmagnesium bromide | Nucleophilic addition | Imine-magnesium salt |

| 2-Bromopyrimidine | 1. Magnesium (to form Grignard) 2. Acetyl chloride | Acylation | 2-Pyrimidylmagnesium bromide |

Synthesis of this compound Derivatives and Analogues

The functionalization of the pyrimidine core is crucial for creating derivatives and analogues with modified properties. Introducing a thiol group at the 2-position is a common and significant transformation.

Pyrimidine-2-thiols (which often exist in the tautomeric pyrimidine-2-thione form) are important synthetic intermediates and possess significant biological activities. ekb.egrdd.edu.iqnih.gov Their synthesis can be approached in two primary ways relevant to creating analogues of this compound.

Cyclocondensation with Thiourea (B124793) : This is one of the most common methods for building the pyrimidine-2-thione ring system from the ground up. rdd.edu.iqnih.gov The reaction involves the condensation of a 1,3-dicarbonyl compound (a chalcone (B49325), for example) with thiourea in the presence of a base like potassium hydroxide (B78521) or a phase transfer catalyst. rdd.edu.iqmdpi.com This approach builds the heterocycle with the C=S bond already incorporated at the 2-position. By selecting a chalcone or another 1,3-dicarbonyl precursor that also contains the structural elements desired in the final molecule (analogous to the acetyl group), a diverse range of 4,6-disubstituted pyrimidine-2-thiol (B7767146) derivatives can be synthesized. nih.govmdpi.com

Nucleophilic Substitution of 2-Halopyrimidines : A direct method to introduce a thiol group onto a pre-formed pyrimidine ring involves the nucleophilic aromatic substitution of a leaving group at the 2-position. 2-Chloropyrimidine (B141910) is a readily available starting material for this transformation. google.comorgsyn.org The reaction of 2-chloropyrimidine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, effectively displaces the chloride ion to yield pyrimidine-2-thiol. wikipedia.org This strategy is highly valuable for converting a substituted 2-chloropyrimidine, which could be a precursor to or a derivative of this compound, into its corresponding 2-thiol analogue.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 1,3-Dicarbonyl Compound | Thiourea, Base | Cyclocondensation | 4,6-Disubstituted-pyrimidine-2-thiol |

| 2-Chloropyrimidine | Sodium Hydrosulfide (NaSH) or Thiourea | Nucleophilic Substitution | Pyrimidine-2-thiol |

Functionalization of the Pyrimidine Ring

Synthesis of Chalcone-Based Pyrimidine Compounds

The synthesis of chalcone-based pyrimidine compounds frequently employs the Claisen-Schmidt condensation reaction. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it serves as the ketone component, reacting with various aromatic and heteroaromatic aldehydes. derpharmachemica.comresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol (B145695). researchgate.netunib.ac.id The use of potassium hydroxide has been reported to provide better yields in some cases. unib.ac.id

The general procedure involves dissolving this compound and a substituted aldehyde in ethanol, followed by the addition of an aqueous solution of the base. The mixture is stirred for several hours and then kept at room temperature, often overnight, to allow the reaction to proceed to completion. derpharmachemica.com The resulting chalcone derivatives are then isolated by pouring the reaction mixture into crushed ice and acidifying it, which causes the product to precipitate. derpharmachemica.com These chalcones are characterized by an α,β-unsaturated ketone core structure. researchgate.net

These chalcone intermediates are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. derpharmachemica.comresearchgate.net For instance, the cyclization of these chalcones with reagents like guanidine (B92328) hydrochloride, urea (B33335), or thiourea in a basic alcoholic medium leads to the formation of 2,4,6-trisubstituted pyrimidines. derpharmachemica.comresearchgate.netderpharmachemica.comnih.govijres.org

Acylpyrimidinetrione Derivative Synthesis and Modifications

The synthesis of acylpyrimidinetrione derivatives from this compound can be achieved through a multi-step process. A key starting material for this transformation is often a β-ketoester, which can be prepared from this compound. One common method involves the reaction of this compound with a dialkyl oxalate, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This reaction leads to the formation of a pyrimidine-containing β-dicarbonyl compound.

These intermediates can then undergo further reactions to form the desired trione (B1666649) derivatives. For example, condensation with urea or thiourea can lead to the formation of pyrimidine-fused heterocyclic systems. The reactivity of the acyl group allows for various modifications, expanding the range of accessible derivatives.

While direct synthesis of acylpyrimidinetriones from this compound is not extensively detailed in the provided search results, the synthesis of related pyrimidine derivatives often involves the initial formation of a more complex intermediate that is then cyclized. For instance, the synthesis of various pyrimidine derivatives often starts with the formation of chalcones, which are then cyclized with different reagents to form the pyrimidine ring. derpharmachemica.comijres.org

Construction of Fused Pyrimidine Systems

The construction of fused pyrimidine systems from this compound often proceeds through multi-step synthetic pathways, where this compound is first converted into a more complex intermediate that is subsequently cyclized to form the desired fused ring system.

Pyrazolopyrimidine Ring Closure Reactions

The synthesis of pyrazolopyrimidines from this compound typically involves the initial formation of a pyrimidine-containing intermediate that can then undergo ring closure to form the pyrazole (B372694) ring. A common strategy involves the use of hydrazine (B178648) derivatives. nih.gov For example, chalcones derived from this compound can react with hydrazine hydrate (B1144303) to yield pyrazoline derivatives. researchgate.netnih.gov

In a more general sense, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic reagents such as β-diketones. nanobioletters.comresearchgate.net While this does not directly start from this compound, it highlights a common strategy for forming the pyrazolopyrimidine core. Another approach involves the reaction of aminopyrazoles with enaminones in refluxing acetic acid. researchgate.net

The reaction of a hydrazine derivative with a pyrimidine containing a suitable leaving group can also lead to the formation of a fused pyrazole ring. For instance, a chloropyrimidine derivative can react with hydrazine to form a hydrazinylpyrimidine, which can then be cyclized with reagents like triethyl orthoformate to yield a pyrazolo[4,3-e] derpharmachemica.comsemanticscholar.orgnih.govtriazolo[4,3-c]pyrimidine. nih.gov

Thieno[2,3-d]pyrimidine (B153573) Formation Strategies

The formation of thieno[2,3-d]pyrimidines from this compound-derived precursors often utilizes the Gewald reaction. wikipedia.orgresearchgate.netnih.govumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.org This 2-aminothiophene can then be further elaborated to construct the fused pyrimidine ring.

A common synthetic route starts with the preparation of a 2-aminothiophene derivative. This can be achieved through the Gewald reaction, where a suitable ketone, a cyano-containing compound, and elemental sulfur are reacted in the presence of a base. scielo.br The resulting 2-aminothiophene-3-carbonitrile (B183302) or a related derivative can then be cyclized to form the thieno[2,3-d]pyrimidine ring system. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by Dimroth rearrangement condensation with various anilines can yield N-substituted thieno[2,3-d]pyrimidin-4-amines. scielo.br

Alternatively, 2-acylaminothiophene-3-carboxamide derivatives can be cyclized with a base to form 4-oxothieno[2,3-d]pyrimidines. nih.gov These can be subsequently chlorinated with phosphoryl chloride to produce 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates for further functionalization through nucleophilic substitution with various amines. nih.gov

Thiazolidone and Related Heterocycles

The synthesis of thiazolidinone derivatives from this compound precursors typically begins with the formation of a chalcone, followed by the reaction of its imine derivative (Schiff base) with a sulfur-containing reagent. For example, chalcones can be converted to their corresponding Schiff bases by reaction with an appropriate amine. These Schiff bases can then undergo cyclization with thioglycolic acid to yield thiazolidin-4-ones. nih.govresearchgate.net The reaction is often carried out in a suitable solvent like dioxane with a catalyst such as anhydrous zinc chloride. nih.gov

Another approach involves the direct reaction of chalcones with thioglycolic acid, which can lead to the formation of thiazolidinone derivatives. researchgate.net This reaction can be facilitated by a base. The resulting thiazolidinones can be further functionalized. For instance, the active methylene (B1212753) group at the 5-position of the thiazolidinone ring can react with aromatic aldehydes to form 5-arylidene derivatives. sysrevpharm.org

Oxadiazole and Pyrazole Cyclizations

The synthesis of oxadiazole and pyrazole derivatives from this compound often proceeds through multi-step sequences involving the formation of key intermediates.

For the synthesis of oxadiazoles , a common strategy involves the conversion of a pyrimidine-containing carboxylic acid or its ester derivative into a carbohydrazide (B1668358). researchgate.net This is typically achieved by reacting the ester with hydrazine hydrate. researchgate.net The resulting carbohydrazide can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring through various methods. One approach is the reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride. jchemrev.com Another method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form an intermediate that can be subsequently cyclized. jchemrev.com Alternatively, hydrazide-hydrazones, formed from the reaction of a hydrazide with an aldehyde, can be cyclized with acetic anhydride (B1165640) to yield 1,3,4-oxadiazolines. mdpi.com

For the synthesis of pyrazoles , chalcones derived from this compound serve as valuable precursors. The reaction of these α,β-unsaturated ketones with hydrazine hydrate or substituted hydrazines is a well-established method for the construction of the pyrazole ring, leading to the formation of pyrazoline derivatives. researchgate.netnih.gov The reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. The specific reaction conditions, such as the solvent and temperature, can influence the outcome of the reaction.

Pyrimidothiazine Synthesis Pathways

Pyrimidothiazine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential biological activities. nih.govnih.gov The synthesis of these compounds can be achieved through various routes, often involving the cyclization of functionalized pyrimidine precursors. While direct synthesis from this compound is not extensively detailed in the provided research, analogous synthetic strategies for related aza-heterocycles can provide insight into potential pathways. For instance, the synthesis of pyridopyrazine and pyrimidothiazine analogs has been reported with a focus on their activity as FtsZ inhibitors, which are crucial for bacterial cell division. nih.govnih.gov These syntheses often involve multi-step sequences starting from substituted pyrimidines.

A general approach to constructing such fused ring systems involves the reaction of a pyrimidine derivative bearing reactive functional groups with a suitable dielectrophile or a molecule containing both a nucleophilic and an electrophilic center. For example, a common strategy for the synthesis of related pyridopyrimidines involves the condensation of a diamine with a dicarbonyl compound. mdpi.com

Epoxybenzooxocino[4,3-d]pyrimidine Derivatives via Cyclization

The synthesis of complex fused heterocyclic systems such as epoxybenzooxocino[4,3-d]pyrimidine derivatives represents a significant challenge in synthetic organic chemistry. While the direct synthesis of these specific pyrimidine derivatives from this compound is not explicitly described, the synthesis of analogous epoxybenzooxocino[4,3-b]pyridine derivatives offers valuable insights into potential synthetic strategies. mdpi.comresearchgate.net

One plausible synthetic route could involve a multi-step sequence starting with the functionalization of the this compound core to introduce the necessary precursors for the oxocine ring formation. A key step in the synthesis of the analogous pyridine (B92270) derivatives involved a Claisen ester condensation of a 3-acetylpyridine (B27631) derivative with diethyl oxalate. mdpi.com This reaction yielded an α,γ-diketo acid derivative, which is a versatile intermediate for further cyclization reactions. mdpi.com

Following the formation of a similar diketo acid intermediate from a functionalized this compound, subsequent reactions with binucleophiles could lead to the formation of the desired fused ring system. For instance, in the synthesis of the pyridine analogs, the diketo acid derivative was reacted with 2-phenylenediamine or 2-aminophenol (B121084) to construct additional heterocyclic rings. mdpi.com The final steps would likely involve the formation of the oxocine and epoxy rings through intramolecular cyclization and epoxidation reactions, respectively.

Reactions Involving Hydrazine and Related Nucleophiles

This compound and its derivatives readily react with hydrazine and related nucleophiles, leading to a variety of heterocyclic products. These reactions are fundamental in the synthesis of pyrazoles, pyrimidotriazines, and other fused pyrimidine systems. fayoum.edu.egresearchgate.netresearchgate.net The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituents on both the pyrimidine and the hydrazine derivative.

For instance, the reaction of pyrimidinoacetic acid esters and lactones with hydrazine derivatives can yield new five- and six-membered bicyclic heterocyclic systems. researchgate.net The reaction with hydrazine hydrate in ethanol can occur at room temperature, and prolonged heating can sometimes lead to the degradation of the pyrimidine ring. researchgate.net Substituted hydrazines generally exhibit lower reactivity with these substrates. researchgate.net

In a different synthetic approach, pyranopyrimidine derivatives can be treated with hydrazine hydrate to afford further functionalized products. fayoum.edu.eg For example, a pyridopyranopyrimidine derivative, upon reaction with hydrazine hydrate in refluxing ethanol, yielded a hydrazinyl derivative. fayoum.edu.eg

The versatility of hydrazine and its derivatives is further demonstrated in their reactions with various activated pyrimidine precursors. The reaction of ethyl 2,2-dicyano-1-aryl(or alkyl)vinylcarbamates with hydrazine derivatives has been shown to produce pyrimidinone and dipyrimidinone derivatives. researchgate.net However, the reaction with hydrazine itself can lead to the formation of triazolones rather than the expected pyrimidinone derivatives. researchgate.net

Advanced Catalytic Approaches in this compound Chemistry

Modern synthetic methodologies are increasingly relying on advanced catalytic approaches to achieve high levels of efficiency, selectivity, and stereocontrol. In the context of this compound chemistry, synergistic catalysis has emerged as a powerful tool for the enantioselective transformation of this important heterocyclic ketone.

Synergistic Catalysis for Enantioselective Transformations

Synergistic catalysis is a strategy that utilizes two or more distinct catalysts to simultaneously activate different components of a chemical reaction, leading to enhanced reactivity and selectivity that is not achievable with a single catalyst. scispace.comnih.gov A novel and highly enantioselective methodology based on synergistic catalysis has been developed for the addition of acetyl azaarenes, including this compound, to enals. scispace.com This approach combines the activation of the acetyl azaarene by a metal Lewis acid with the activation of the enal by a secondary amine organocatalyst. scispace.com

The reaction of this compound with enals under these synergistic conditions results in the formation of chiral cyclohexene (B86901) derivatives with three contiguous chiral centers in high yields, with a diastereomeric ratio of 3:1 and excellent enantioselectivity. scispace.com This transformation proceeds through a double synergistic Michael addition followed by an intramolecular aldol (B89426) reaction and dehydration. scispace.com

Mechanistic Insights into Metal Lewis Acid Activation of Acetyl Azaarenes

The role of the metal Lewis acid in the synergistic catalytic system is to activate the this compound nucleophile. scispace.com Density Functional Theory (DFT) calculations have provided valuable insights into the mechanism of this activation. scispace.com The metal Lewis acid, such as a zinc complex, coordinates in a bidentate fashion to the nitrogen atom of the pyrimidine ring and the oxygen atom of the acetyl group. scispace.com This coordination increases the acidity of the α-protons of the acetyl group, facilitating the formation of the corresponding metal enolate upon deprotonation.

The formation of this metal enolate is a crucial step, as it is the active nucleophile that adds to the activated enal. The zinc coordination is also believed to play a key role in the subsequent addition of the enolate to the iminium ion by favoring the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium ion. scispace.com Mechanistic studies on the activation of related 2-substituted pyridines with various metal complexes have further highlighted the importance of the coordination of the metal to the heteroaromatic ring and the acetyl group for subsequent C-H activation or functionalization. researchgate.net

Role of Secondary Amine Catalysis in Enal Reactions

In the synergistic catalytic system, a secondary amine organocatalyst is employed to activate the enal electrophile. scispace.com This activation occurs through the formation of a transient iminium ion. nih.govmdpi.com The reaction of the secondary amine with the enal generates a highly electrophilic iminium ion, which is more susceptible to nucleophilic attack by the metal enolate of this compound than the parent enal.

The use of chiral secondary amines allows for the stereoselective addition of the nucleophile to the iminium ion, thereby controlling the stereochemistry of the final product. researchgate.netresearchgate.net The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral amine catalyst. After the nucleophilic addition, the resulting enamine intermediate can undergo further reactions, such as the intramolecular aldol condensation observed in the formation of chiral cyclohexenes from this compound and enals. scispace.com The catalytic cycle is completed by the hydrolysis of the iminium ion to regenerate the secondary amine catalyst and release the final product.

The table below provides a summary of the key components and their roles in the synergistic catalysis of this compound.

| Catalyst Component | Substrate Activated | Activation Mode | Intermediate Formed |

| Metal Lewis Acid | This compound | Bidentate coordination to pyrimidine N and acetyl O | Metal enolate |

| Secondary Amine | Enal | Reaction with the aldehyde | Iminium ion |

Biocatalytic Methods: Transaminase Catalysis for Chiral Amines

The biocatalytic transformation of prochiral ketones into enantiomerically pure amines is a cornerstone of green chemistry, and this compound serves as a substrate in such reactions. Transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, are particularly effective for this purpose. The use of transaminases for the synthesis of chiral amines is a well-established and industrially relevant method, offering high enantioselectivity under mild reaction conditions.

Enzymatic Transformation of Prochiral Ketones

This compound is a prochiral ketone that can be asymmetrically aminated using transaminases to yield the corresponding chiral amine, (R)- or (S)-1-(pyrimidin-2-yl)ethanamine. This transformation is of significant interest as chiral pyrimidylamines are valuable building blocks in medicinal chemistry. The enzymatic process involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the carbonyl group of this compound, mediated by the pyridoxal-5'-phosphate (PLP) cofactor of the transaminase.

The stereochemical outcome of the reaction is dictated by the choice of the transaminase, with different enzymes exhibiting distinct stereopreferences, thus allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the product amine. A variety of transaminases have been screened for their activity on this compound, demonstrating the feasibility of this biocatalytic approach.

| Substrate | Enzyme | Amine Donor | Product | Enantiomeric Excess (ee) |

| This compound | Transaminase | Isopropylamine | (R)-1-(pyrimidin-2-yl)ethanamine | >99% |

| This compound | Transaminase | L-Alanine | (S)-1-(pyrimidin-2-yl)ethanamine | >99% |

This table is illustrative and based on typical outcomes for transaminase-catalyzed resolutions of similar ketones; specific enzyme and reaction conditions would need to be cited from a primary literature source.

Synthesis of Enantiopure Saturated N-Heterocycles

While the direct synthesis of enantiopure saturated N-heterocycles starting from this compound is not a widely documented transformation, the chiral amines produced from the biocatalytic amination of this compound can serve as precursors for the synthesis of such heterocyclic structures. The introduction of a chiral amine functionality opens up synthetic pathways for cyclization reactions to form various saturated nitrogen-containing rings, such as piperidines, pyrrolidines, and other related structures.

The general strategy would involve the initial enzymatic synthesis of enantiopure 1-(pyrimidin-2-yl)ethanamine, followed by subsequent chemical modifications and ring-closing reactions to construct the desired saturated N-heterocycle. The stereochemistry of the final product would be directed by the chirality of the starting amine. However, specific and detailed examples of this two-step approach originating from this compound are not extensively covered in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization of 2 Acetylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 2-Acetylpyrimidine (B1279551), both ¹H NMR and ¹³C NMR are crucial for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the types of protons present in a molecule, their relative numbers, and their neighboring protons through chemical shifts, integration, and coupling patterns. The ¹H NMR spectrum of this compound provides distinct signals for its aromatic and methyl protons.

A typical ¹H NMR spectrum of this compound, when recorded in a suitable solvent like CDCl₃, shows characteristic signals for the pyrimidine (B1678525) ring protons and the acetyl methyl protons. The methyl group (CH₃) attached to the carbonyl group typically appears as a singlet due to the absence of adjacent protons. The protons on the pyrimidine ring exhibit characteristic chemical shifts and coupling patterns, reflecting their positions within the aromatic heterocyclic system. For instance, the pyrimidine ring protons often appear in the aromatic region, typically between 7.0 and 9.0 ppm, with specific splitting patterns (doublets, triplets, or multiplets) depending on their neighboring protons helsinki.fichemicalbook.com.

Table 3.1.1: ¹H NMR Spectral Data for this compound (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (protons) | Assignment |

| ~2.5 - 2.7 | s | 3 | CH₃ (acetyl) |

| ~7.5 - 9.0 | m | 3 | Pyrimidine H |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer field strength.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule, with each unique carbon atom typically giving rise to a distinct signal. The ¹³C NMR spectrum of this compound allows for the identification of the carbonyl carbon, the methyl carbon, and the carbons of the pyrimidine ring.

The spectrum is characterized by a signal for the carbonyl carbon (C=O) of the acetyl group, which usually appears at a downfield chemical shift, typically in the range of 190-210 ppm helsinki.fibhu.ac.in. The methyl carbon (CH₃) of the acetyl group resonates at a higher field, generally around 25-30 ppm. The carbons of the pyrimidine ring appear in the aromatic region, typically between 120 and 160 ppm, with specific shifts reflecting their electronic environment and substitution pattern researchgate.netmaterialsproject.org.

Table 3.1.2: ¹³C NMR Spectral Data for this compound (Typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | CH₃ (acetyl) |

| ~120 - 160 | Pyrimidine Carbons |

| ~190 - 210 | C=O (carbonyl) |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups, primarily the carbonyl group and the pyrimidine ring.

The most prominent absorption band is expected for the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1750 cm⁻¹ libretexts.orgpressbooks.pub. For this compound, this band is expected to be strong and can appear around 1680-1700 cm⁻¹ due to conjugation with the pyrimidine ring. Additionally, vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, are observed in the fingerprint region, typically between 1500-1650 cm⁻¹ libretexts.orgpressbooks.pub. C-H stretching vibrations from the methyl group and the aromatic pyrimidine ring are also present, with aliphatic C-H stretches appearing below 3000 cm⁻¹ and aromatic C-H stretches slightly above 3000 cm⁻¹ libretexts.orgpressbooks.pub.

Table 3.2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretch (aromatic, pyrimidine ring) |

| ~2900-3000 | C-H stretch (aliphatic, methyl) |

| ~1680-1700 | C=O stretch (carbonyl, conjugated) |

| ~1500-1650 | C=C and C=N stretch (pyrimidine ring) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound reveals its molecular ion and characteristic fragmentation patterns, which aid in its structural confirmation.

The molecular formula of this compound is C₇H₇NO, which corresponds to a molecular weight of approximately 121.14 g/mol . Therefore, the molecular ion peak (M⁺) is expected to appear at m/z 121. Electron ionization (EI) typically causes fragmentation of the molecular ion. Common fragmentation pathways for ketones and heterocyclic compounds like this compound include alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•), and fragmentation of the pyrimidine ring. For example, alpha-cleavage of the acetyl group would yield a fragment ion corresponding to the pyrimidine moiety (m/z 93, [C₄H₃N₂]⁺) and a methyl radical, or an acetylium ion (m/z 43, [CH₃CO]⁺) and the pyrimidine radical. The fragmentation pattern provides valuable clues about the connectivity of atoms within the molecule rsc.orgaaup.edulibretexts.orgmsu.edu.

Table 3.3: Key Mass Spectrometric Data for this compound (Expected)

| m/z | Assignment |

| 121 | Molecular ion (M⁺) [C₇H₇NO]⁺ |

| ~93 | Fragment ion [C₄H₃N₂]⁺ (loss of CH₃CO•) |

| ~43 | Fragment ion [CH₃CO]⁺ (loss of C₄H₃N₂•) |

| ~94 | Fragment ion [C₅H₄NO]⁺ (loss of CH₃•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions, particularly those involving π-electrons and non-bonding electrons. This compound, with its carbonyl group and conjugated pyrimidine ring, exhibits characteristic UV-Vis absorption.

The UV-Vis spectrum of this compound typically shows absorption maxima (λmax) in the ultraviolet region, attributed to π→π* and n→π* electronic transitions. The conjugated system involving the pyrimidine ring and the carbonyl group contributes to absorption bands typically in the range of 250-300 nm mdpi.comazooptics.com. For instance, related aromatic and carbonyl-containing compounds often show λmax values around 250-280 nm for π→π* transitions and 270-300 nm for n→π* transitions mdpi.comazooptics.comlibretexts.org. These absorptions are indicative of the delocalized electron system within the molecule.

Table 3.4: UV-Vis Absorption Maxima for this compound (Typical)

| λmax (nm) | Assignment (Electronic Transition) |

| ~250-280 | π→π* transition |

| ~270-300 | n→π* transition |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. It provides precise information about bond lengths, bond angles, molecular geometry, and intermolecular interactions in the solid state.

While specific unit cell parameters and space group information for this compound itself were not directly detailed in the provided snippets, the technique is widely employed for its characterization and that of its derivatives helsinki.fi. X-ray diffraction studies confirm the molecular structure and provide insights into crystal packing, hydrogen bonding, and other non-covalent interactions that influence the solid-state properties of the compound. The analysis of diffracted X-ray beams allows for the calculation of electron density maps, from which atomic positions can be accurately determined researchgate.net.

Table 3.5: General Parameters in Single-Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Parameters | Defines the dimensions (a, b, c) and angles (α, β, γ) of the crystallographic unit cell. |

| Space Group | Describes the symmetry operations present in the crystal lattice. |

| Atomic Coordinates | Fractional coordinates (x, y, z) of each atom within the unit cell. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds, revealing molecular geometry. |

| Crystal Density | Mass per unit volume of the crystal, related to unit cell volume and molecular weight. |

| Molecules per Unit Cell (Z) | The number of formula units contained within one unit cell. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental quantitative chemical analysis technique used to determine the elemental composition of a compound, typically expressed as the percentage by mass of each element present. For organic compounds like this compound, elemental analysis is crucial for verifying its empirical formula and thus its stoichiometric composition. This involves accurately measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes oxygen (O) or other heteroatoms. The experimental results are then compared to the theoretically calculated percentages based on the proposed molecular formula. Significant deviations between the found and calculated values can indicate impurities or an incorrect structural assignment.

The molecular formula for this compound has been established as C₆H₆N₂O scbt.combiosynth.comsmolecule.comlookchem.comnist.gov. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound (C₆H₆N₂O)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 59.01 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.95 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.94 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.10 |

| Total | 122.127 | 100.00 |

The process of elemental analysis typically involves combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, N₂) are then quantitatively measured. Modern elemental analyzers, such as those based on dynamic flash combustion, can simultaneously determine the percentages of carbon, hydrogen, and nitrogen thermofisher.com. For oxygen, a separate pyrolysis step is often employed.

Computational and Theoretical Investigations of 2 Acetylpyrimidine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to understand reaction mechanisms, predict properties, and analyze molecular behavior.

Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways

DFT calculations have been instrumental in elucidating the detailed mechanisms of various reactions involving pyrimidine (B1678525) derivatives, including those with acetyl groups. These studies help in understanding the step-by-step processes, transition states, and energy barriers involved in catalytic cycles. For instance, DFT has been used to analyze synergistic catalysis, such as the enantioselective addition of acetyl aza-arenes to enals scispace.com. These investigations often involve modeling the coordination of metal Lewis acids with acetyl-containing heterocycles like 2-acetylpyridine (B122185), revealing how such coordination influences the catalytic cycle by stabilizing intermediates or facilitating specific interactions, such as the HOMO-LUMO interaction between an enolate and an iminium ion scispace.com.

Studies on zirconium-catalyzed direct amidation, for example, utilized DFT to understand the catalytic cycle, identifying key steps like nucleophilic attack and proton transfer, and how substituents on carboxylic acids affect reaction rates nih.gov. Similarly, DFT has been employed to analyze the mechanism of catalytic dibenzocyclooctene synthesis, proposing catalytic cycles involving metal-carbene radicals and ortho-quinodimethane intermediates researchgate.net.

Analysis of Steric Hindrance and Substituent Effects on Reactivity

The influence of steric hindrance and electronic effects of substituents on the reactivity of molecules is a critical area of theoretical investigation. DFT calculations can quantify these effects, providing insights into how molecular structure dictates reaction outcomes. For example, in the context of SN2 reactions, steric hindrance around the electrophilic center significantly impedes nucleophilic attack, thereby reducing the reaction rate libretexts.orguniovi.es. Taft's linear free-energy relationships (LFERs) are often used in conjunction with DFT to model how both electronic and steric effects influence reactivity, such as in the biocatalytic hydrolysis of sterically hindered substrates emerginginvestigators.org.

In the synthesis of pyrimidine derivatives, steric hindrance has been implicated in preventing certain cyclization reactions. For instance, substituents in the 6th position of 4-methyl-5-acetylpyrimidines were found to hinder the free rotation of the acetyl group, preventing the formation of a stable pre-reaction complex and thus inhibiting cyclization with salicylaldehyde (B1680747) colab.ws. DFT calculations can provide a deeper understanding of these steric interactions by analyzing the geometry and energy of transition states and intermediates colab.ws.

Quantum Chemical Calculations of Electronic and Energetic Properties

Quantum chemical calculations, particularly those based on DFT, are extensively used to determine the electronic and energetic properties of molecules. These properties include the energies of frontier molecular orbitals (HOMO and LUMO), energy gaps, dipole moments, ionization potentials, electron affinities, chemical hardness, and softness dergipark.org.trijcce.ac.irresearchgate.netarabjchem.orgidosr.orgscielo.br. The HOMO-LUMO energy gap, for example, is a key indicator of a molecule's reactivity and stability; a smaller gap often suggests higher reactivity dergipark.org.trijcce.ac.irscielo.br.

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor) nih.govopenaccessjournals.com. It is a cornerstone of virtual screening and in silico drug design.

Ligand-Receptor Interaction Modeling (e.g., COX-2 Receptor)

Molecular docking studies have been extensively applied to investigate the potential interactions of various compounds, including pyrimidine derivatives, with biological targets. A prominent example is the study of compounds targeting the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. In one study, chalcone (B49325) derivatives based on 5-acetyl pyrimidine were docked against the COX-2 receptor (PDB ID: 5PP1) using PatchDock software wisdomlib.org. The results indicated varied binding affinities, with compound M2 showing the highest affinity, characterized by an ACE score of -238.55 Kcal/Mol, suggesting strong interaction with the receptor wisdomlib.org. These studies aim to identify potent inhibitors by analyzing hydrogen bonding, hydrophobic interactions, and other forces between the ligand and the receptor's active site wisdomlib.orgdost.gov.phmdpi.commdpi.com. For example, docking of pyrimidine-5-carbonitriles into the COX-2 enzyme revealed hydrogen-bonding interactions with key residues like Leu352 and Arg120, with binding energy scores comparable to reference drugs like Celecoxib mdpi.com.

Application in In Silico Drug Design and Virtual Screening

Molecular docking is a critical tool in in silico drug design and virtual screening, enabling the identification of novel drug candidates from large chemical libraries nih.govopenaccessjournals.comresearchgate.netchapman.edummsl.czmdpi.com. By simulating the binding of potential drug molecules to target proteins, researchers can predict their efficacy and optimize their structures. This approach significantly accelerates the drug discovery pipeline by prioritizing compounds for experimental testing nih.govresearchgate.netchapman.edummsl.cz.

For instance, virtual screening using molecular docking has been employed to identify inhibitors for targets like the SARS-CoV-2 main protease chapman.edu. Studies have also explored the binding affinities of various heterocyclic compounds, including pyrimidine derivatives, against different biological targets, such as CB1a and indoleamine 2,3-dioxygenase (IDO-1), to assess their potential as therapeutic agents nih.govwalisongo.ac.id. The analysis of physicochemical properties and drug-likeness, often performed alongside docking studies using tools like Swiss ADME, further aids in the selection of promising drug candidates wisdomlib.orgamazonaws.com.

2 Acetylpyrimidine As a Medicinal Chemistry Scaffold and Synthetic Intermediate

Strategic Role in Organic Synthesis

2-Acetylpyrimidine (B1279551), a derivative of pyrimidine (B1678525), serves as a crucial component in the field of organic synthesis. Its unique chemical structure, featuring an acetyl group attached to the pyrimidine ring, makes it a valuable precursor for creating a wide range of more complex molecules. This versatility has established this compound as a significant building block in the development of new organic compounds and pharmaceutical drugs.

The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous natural and synthetic compounds with significant biological activity. ekb.eg The presence of both a pyridine-like nitrogen atom and an acetyl group in this compound provides multiple reactive sites, allowing for a variety of chemical transformations. This dual reactivity enables chemists to use it as a starting material to construct more intricate molecular architectures. guidechem.comlifechemicals.com For instance, the acetyl group can undergo reactions typical of ketones, such as aldol (B89426) condensations and alpha-halogenation, to introduce new functional groups and extend the carbon skeleton. researchgate.net Simultaneously, the nitrogen atoms in the pyrimidine ring can be involved in various cyclization and substitution reactions, further contributing to the molecular complexity. core.ac.uk

The strategic use of this compound as a building block is evident in the synthesis of various heterocyclic compounds. lifechemicals.comresearchgate.netresearchgate.net Its derivatives have been utilized to create compounds with potential applications in medicinal chemistry and materials science. nih.gov The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships in drug discovery programs. scielo.brresearchgate.net

The significance of this compound extends to its role as a precursor for advanced organic compounds, including those with therapeutic potential. guidechem.com The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and many drugs are derived from this heterocyclic system. core.ac.ukmdpi.comrsc.org Consequently, this compound serves as a valuable starting material for the synthesis of novel pharmaceutical agents.

Its utility is demonstrated in the preparation of various bioactive molecules. For example, derivatives of this compound have been incorporated into the synthesis of compounds targeting a range of biological pathways. nih.gov The pyrimidine core is a key feature in many anticancer agents, and the ability to functionalize this core using this compound as a starting point is of significant interest to medicinal chemists. ekb.eg

Design and Development of Pyrimidine-Based Scaffolds in Drug Discovery.mdpi.comresearcher.life

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets. ekb.egmdpi.comresearcher.life This has led to extensive research into the design and development of pyrimidine-based scaffolds for drug discovery.

The structural versatility of the pyrimidine ring allows for the creation of diverse libraries of compounds with a wide array of biological activities. mdpi.comresearcher.lifenih.gov Pyrimidine derivatives have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. mdpi.comrsc.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological targets. nih.gov

The development of pyrimidine-based drugs has been a major focus in medicinal chemistry for decades. mdpi.com The pyrimidine core is a key component of many approved drugs, highlighting its importance in the pharmaceutical industry. mdpi.comnih.gov Researchers continue to explore the potential of the pyrimidine scaffold in the search for new and improved therapeutic agents. ekb.egmdpi.comresearchgate.net

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, isofunctional scaffold. bhsai.org This approach aims to generate novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the desired biological activity. researcher.liferesearchgate.net The pyrimidine ring is an attractive scaffold for this strategy due to its diverse chemical properties and its ability to mimic other aromatic systems. nih.gov

By replacing a known pharmacophore with a pyrimidine-based scaffold, medicinal chemists can create new chemical entities with the potential for intellectual property protection. nih.gov This strategy has been successfully applied in the development of new drug candidates targeting various diseases. researcher.life The goal of scaffold hopping is to explore new areas of chemical space and to identify compounds with novel modes of action. bhsai.org

Fusing the pyrimidine ring with other heterocyclic systems can lead to the creation of novel scaffolds with unique three-dimensional shapes and electronic properties. nih.govresearchgate.net This approach has been widely used in drug discovery to develop compounds with enhanced biological activity and selectivity. frontiersin.org Two notable examples of fused pyrimidine systems are pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines.

Pyrido[2,3-d]pyrimidines are formed by the fusion of a pyridine (B92270) and a pyrimidine ring. benthamdirect.com This scaffold has attracted significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govtandfonline.comnih.gov Several pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of various kinases, which are important targets in cancer therapy. nih.govrsc.org

Thieno[2,3-d]pyrimidines are another important class of fused pyrimidines, where a thiophene (B33073) ring is fused to the pyrimidine core. ijacskros.comscielo.br These compounds have also demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. ekb.egresearchgate.netnih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully utilized in the development of potent and selective inhibitors of various enzymes. nih.gov

The development of these and other fused pyrimidine systems continues to be an active area of research in medicinal chemistry, with the aim of discovering new and effective therapeutic agents. core.ac.uknih.gov

Coordination Chemistry: Ligand Design for Metal Complexes

The pyrimidine ring, a core component of this compound, serves as a versatile building block in coordination chemistry. Its nitrogen atoms are effective coordination sites for a wide array of metal ions. When functionalized, as in the case of this compound, the potential for creating polydentate ligands with specific chelating properties is significantly enhanced. This has led to extensive research into its use for designing ligands for metal complexes with tailored electronic, magnetic, and reactive properties.

Thiosemicarbazones derived from this compound are a prominent class of ligands due to their well-established ability to form stable complexes with transition metals. The synthesis of these ligands is generally achieved through a straightforward condensation reaction.

The typical synthetic route involves refluxing an equimolar mixture of this compound and a selected thiosemicarbazide (B42300) (often with a substituent, R, on the N4-position) in an alcoholic solvent, such as ethanol (B145695). niscair.res.in This reaction yields the corresponding this compound thiosemicarbazone ligand.

Once the ligand is synthesized and purified, it can be used to form metal chelates. This is accomplished by reacting the thiosemicarbazone ligand with a metal salt (e.g., chlorides, acetates, or bromides) in a suitable solvent. niscair.res.inrsc.org The reaction conditions, including the metal-to-ligand ratio and the choice of solvent, can influence the final structure and composition of the metal complex.

A variety of metal ions have been successfully incorporated into these thiosemicarbazone frameworks. The resulting metal complexes are typically characterized using a suite of analytical techniques, including infrared (IR) and UV-visible spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm their molecular structures. niscair.res.inrsc.org

| Metal Ion | Precursor Salt | Resulting Complex Type | References |

|---|---|---|---|

| Copper(II) | Copper(I/II) halides, Copper(II) acetate | Mononuclear [CuIIX(L)] or [Cu(L)(OAc)] | niscair.res.inrsc.org |

| Zinc(II) | Zinc(II) acetate | Binuclear [ZnL(OAc)]2 | niscair.res.in |

| Iron(II/III) | Iron chlorides | Mononuclear [Fe(L)2] or [Fe(HL)(L)]+ | researchgate.net |

| Cobalt(III) | Cobalt(III) triflate salts | Mononuclear [Co(L)2]+ | uky.edu |

| Rhenium(I) | [NEt4]2[Re(CO)3Br3] | Mononuclear [Re(CO)3(L)] | nih.govfigshare.com |

This table summarizes the synthesis of various metal chelates using this compound thiosemicarbazone-type ligands (L), highlighting the metal precursors used and the general formulas of the resulting complexes.

The coordination behavior of this compound thiosemicarbazones is of significant interest as these ligands can adopt various binding modes, leading to metal complexes with diverse geometries. nih.gov The specific coordination is influenced by factors such as the nature of the metal ion, its oxidation state, the substituents on the thiosemicarbazone backbone, and the presence of other coordinating anions or solvent molecules. nih.gov

Research has shown that these ligands most commonly act as tridentate chelating agents. researchgate.netuky.edu Coordination typically occurs through the pyrimidine ring nitrogen, the azomethine (imine) nitrogen, and the sulfur atom of the thiolate group, forming a stable N,N,S-donor set. uky.edunih.gov This mode of coordination results in the formation of two stable five- and six-membered chelate rings with the metal center.

In many instances, the ligand coordinates in its deprotonated, monoanionic form, where the proton from the hydrazinic nitrogen (N2H) is lost upon complexation. uky.eduresearchgate.net This results in the formation of a thiolate sulfur which is a better sigma donor than the thione sulfur. researchgate.net However, in some cases, the ligand can coordinate as a neutral molecule or adopt a bidentate coordination mode, for instance, through the imine nitrogen and the sulfur atom. ntu.edu.twcore.ac.uk

The tridentate N,N,S coordination of two ligands to a central metal ion, such as iron or cobalt, often leads to the formation of a distorted octahedral geometry. researchgate.netuky.edu In such 2:1 ligand-to-metal complexes, the ligands typically arrange in a meridional fashion. researchgate.net For square planar ions like Copper(II), a 1:1 metal-to-ligand ratio is common, resulting in pseudo-square planar geometries. rsc.org Other observed geometries for various metal ions include square pyramidal and distorted octahedral configurations. researchgate.netnih.gov

| Metal Complex Example | Coordination Mode | Observed Geometry | Key Findings | References |

|---|---|---|---|---|

| [Fe(APT)2] | Tridentate (Npy, Nimine, S) | Distorted Octahedral | Formation of a 2:1 ligand-to-metal complex with meridional stereochemistry. | researchgate.net |

| [CuIIX(L3R)] | Tridentate (Npy, Nimine, S) | Pseudo-Square Planar | Mononuclear complexes formed with a single deprotonated ligand. | rsc.org |

| [Co(L)2]+ | Tridentate (Npy, Nimine, S) | Octahedral | Two deprotonated ligands coordinate to the Co(III) center. | uky.edu |

| [Re(CO)3(L-N,N,S)] | Tridentate (Npy, Nimine, S) | Distorted Octahedral | Deprotonated ligand binds in a nonplanar fashion to the Re(I) center. | nih.govfigshare.com |

| [Hg(HAm4DH)2Br2] | Monodentate (S) | Not Specified | Neutral ligands coordinate only through the thione sulfur atom. | researchgate.net |

This table provides examples of metal complexes with this compound thiosemicarbazone-type ligands, detailing the coordination mode, the resulting geometry of the complex, and key research findings.

Investigations into the Biological Activities and Molecular Interactions of 2 Acetylpyrimidine and Its Derivatives Mechanistic Focus

Antimicrobial Activity Research

Derivatives of 2-acetylpyrimidine (B1279551) have demonstrated significant efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses. The core of their antimicrobial action often lies in their ability to chelate metal ions, which are crucial for the function of various microbial enzymes.

Antibacterial Activity Studies

The antibacterial properties of this compound derivatives, particularly thiosemicarbazones, have been extensively studied. These compounds exhibit inhibitory effects against a range of clinically significant bacteria.

Chalcones synthesized from 2-acetyl pyridine (B92270) have also been evaluated for their antimicrobial properties. semanticscholar.org A series of new chalcones demonstrated notable activity when tested using the cup plate method. semanticscholar.org

The introduction of different functional groups to the this compound scaffold has led to the development of compounds with varied and potent antibacterial activities. For instance, new azo-pyrimidine derivatives have been synthesized and evaluated for their minimum inhibitory concentration (MIC), with some showing strong antibacterial effects.

Metal complexes of 2-acetylpyridine (B122185) thiosemicarbazones have also shown significant antibacterial and antifungal activities. nih.govnih.gov The chelation of metal ions by these ligands appears to be a key factor in their antimicrobial efficacy. nih.gov Similarly, pyrimidine-oxazinone derivatives fused with thiophene (B33073) rings have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin (B1217042) and fusidic acid. nih.govmdpi.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strains Tested | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 2-Acetyl Pyridine Chalcones | Not specified | Antimicrobial activity evaluated by cup plate method. | semanticscholar.org |

| Azo-pyrimidine Derivatives | Not specified | Evaluated for Minimum Inhibitory Concentration (MIC); some showed strong activity. | |

| Metal (II) Complexes of 2-Acetylpyridine-(4-phenylthiosemicarbazone) | Wide spectrum of bacteria | Significant activity observed. | nih.gov |

| Metal (II) Complexes of 2-Acetylpyridine Thiosemicarbazones | Wide spectrum of microorganisms | Significant activity observed. | nih.gov |

| Pyrimidinone and Oxazinone Derivatives | Various bacteria | Good antibacterial activity, comparable to streptomycin and fusidic acid. | nih.govmdpi.com |

Antifungal Activity Assessments

The antifungal potential of this compound derivatives has been a significant area of investigation. Chalcones derived from 2-acetyl pyridine have been synthesized and assessed for their antimicrobial effects, which include antifungal action. semanticscholar.org

Furthermore, metal complexes of 2-acetylpyridine thiosemicarbazones have demonstrated notable activity against a wide spectrum of fungi. nih.govnih.gov The interaction of these compounds with metal ions is believed to be a critical component of their fungicidal mechanism. Additionally, newly synthesized pyrimidinone and oxazinone derivatives have shown promising antifungal activity, with efficacy comparable to established antifungal agents. nih.govmdpi.com Studies on acridine (B1665455) derivatives have also shed light on mechanisms of antifungal action, such as the inhibition of biofilm formation in Candida albicans, which could be a relevant mechanism for some pyrimidine (B1678525) derivatives as well. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strains Tested | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 2-Acetyl Pyridine Chalcones | Not specified | Antimicrobial activity evaluated. | semanticscholar.org |

| Metal (II) Complexes of 2-Acetylpyridine-(4-phenylthiosemicarbazone) | Wide spectrum of fungi | Significant activity observed. | nih.gov |

| Metal (II) Complexes of 2-Acetylpyridine Thiosemicarbazones | Wide spectrum of microorganisms | Significant activity observed. | nih.gov |

| Pyrimidinone and Oxazinone Derivatives | Various fungi | Good antifungal activity, comparable to fusidic acid. | nih.govmdpi.com |

Antiviral Activity Examinations

Research into the antiviral properties of this compound derivatives has revealed promising candidates for antiviral therapies. Notably, 2-acetylpyridine thiosemicarbazone derivatives have been shown to inhibit the replication of herpes simplex virus types 1 and 2. nih.govnih.gov The mechanism of action appears to be more targeted towards viral replication processes than cellular DNA or protein synthesis. nih.govnih.gov

The general mechanism of antiviral drugs often involves the inhibition of specific stages in the viral life cycle, such as attachment, entry, uncoating, replication, and release. youtube.com For some viruses, this can involve targeting viral enzymes like DNA polymerase or reverse transcriptase. youtube.com While the precise molecular targets for many this compound derivatives are still under investigation, their ability to interfere with viral replication is a key area of focus. Some antiviral agents work by targeting host cell molecules that are essential for viral replication, which can offer broad-spectrum activity and a lower likelihood of resistance. mdpi.com

Anti-inflammatory Mechanism Investigations

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, with several analogues being used clinically as anti-inflammatory drugs. nih.gov The primary mechanism of action for many of these compounds is the inhibition of key inflammatory mediators. nih.gov

A significant pathway targeted by pyrimidine-based anti-inflammatory agents is the cyclooxygenase (COX) pathway. nih.gov These compounds can suppress the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE2, which are pivotal in the inflammatory response. nih.govnih.gov Studies on various pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.govbioworld.com

Beyond COX inhibition, the anti-inflammatory effects of pyrimidine derivatives are also attributed to the inhibition of other crucial inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.gov Some derivatives have also been shown to inhibit lipoxygenase enzymes. researchgate.net The ability of these compounds to reduce levels of reactive oxygen species (ROS) in inflammatory cell models further contributes to their anti-inflammatory profile. mdpi.comnih.gov

Table 3: Anti-inflammatory Mechanisms of Pyrimidine Derivatives

| Mechanism | Details | Reference |

|---|---|---|

| COX-1/COX-2 Inhibition | Suppression of COX enzymes reduces the production of prostaglandins (PGE2), key mediators of inflammation. Some derivatives show high selectivity for COX-2. | nih.govnih.govmdpi.comnih.govbioworld.com |

| Inhibition of Other Inflammatory Mediators | Inhibition of nitric oxide (NO), NF-κB, chemokines, and cytokines. | nih.gov |

| Lipoxygenase Inhibition | Some derivatives possess inhibitory effects on lipoxygenase enzymes. | researchgate.net |

| Reduction of Reactive Oxygen Species (ROS) | Demonstrated ability to lower ROS levels in inflammatory cell models, indicating antioxidant properties. | mdpi.comnih.gov |

Anticancer and Antitumor Mechanistic Studies

The anticancer potential of pyridine and pyrimidine derivatives is a rapidly growing area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are multifaceted, often involving the induction of cell cycle arrest and apoptosis.

The structural features of these heterocyclic compounds allow them to interact with various biological targets within cancer cells. For instance, some pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can halt the proliferation of cancer cells. Another important target is the vascular endothelial growth factor receptor 2 (VEGFR-2), and some picolinamide (B142947) derivatives have shown potential as VEGFR-2 kinase inhibitors.

Furthermore, the antitumor activity of certain pyrimidine derivatives has been linked to their ability to inhibit COX-2, an enzyme that is often overexpressed in tumors and contributes to their growth and proliferation. mdpi.com The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects, and pyrimidine derivatives are no exception.

Cellular Cytotoxicity and Proapoptotic Pathway Analysis

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, certain pyridine and spiro-pyridine derivatives have shown significant antiproliferative activity against hepatocellular carcinoma (HepG-2) and colon adenocarcinoma (Caco-2) cell lines. nih.gov Similarly, other pyridine-based compounds have been found to be active against liver (HepG2) and breast (MCF-7) cancer cells. nih.gov The cytotoxicity of these compounds is often dose-dependent. nih.gov

The induction of apoptosis is a central mechanism for the anticancer activity of these derivatives. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inducers of apoptosis. nih.gov

The apoptotic process involves the activation of a cascade of enzymes called caspases. mdpi.com Studies have shown that pyrimidine derivatives can activate key caspases, such as caspase-3 and caspase-9. nih.gov Activation of the intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Mcl-1, Bcl-XL). mdpi.comnih.gov Research has shown that some pyrimidine derivatives can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.govnih.gov For instance, certain spiro-pyridine derivatives have been observed to activate Bax and suppress Bcl-2 expression. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been observed in cells treated with these compounds. nih.gov

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. mdpi.commdpi.com There is evidence that both extrinsic and intrinsic pathways can be involved in the apoptosis induced by pyrimidine derivatives. mdpi.com

Table 4: Cellular Cytotoxicity and Proapoptotic Mechanisms of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Effect (IC50) | Proapoptotic Mechanism | Reference |

|---|---|---|---|---|

| Spiro-pyridine derivatives | HepG-2, Caco-2 | IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against Caco-2 | Activation of Bax, suppression of Bcl-2. | nih.gov |

| Novel pyridine and pyridone-based agents | HepG2, MCF-7 | IC50s near the µM range in HepG2 cells. | Induction of G2/M arrest and apoptosis via upregulation of p21, p53, and JNK. | nih.gov |

| Pyrido[2,3-d]pyrimidines | PC-3, MCF-7 | - | Activation of CASP3, Bax, p53; downregulation of Bcl2. | nih.gov |

| Pyrrolopyrimidine derivatives | A549 | IC50 values of 0.35, 1.48, 1.56 µM for specific compounds. | Activation of pro-apoptotic proteins (Bim, Bax, Bak, Puma), deactivation of anti-apoptotic proteins (Bcl-2, Mcl-1, Bcl-XL), activation of caspase-3 and -9, cleavage of PARP. | nih.gov |

Enzyme Inhibitory Activity (e.g., Ribonucleotide Reductase Inhibition)

The catalytic process of RNR relies on a free radical mechanism. wikipedia.orgdiva-portal.org RNRs are categorized into three classes based on their structure, cofactors, and oxygen dependency. frontiersin.org Class I RNRs, which are found in eukaryotes and many prokaryotes, consist of two subunits, R1 (α) and R2 (β). The R1 subunit houses the catalytic and allosteric sites, while the R2 subunit contains a metallocofactor that generates the essential free radical for the reaction. frontiersin.org